Cas no 2229635-10-1 (3-bromo-2-methoxyphenyl sulfamate)

3-Bromo-2-methoxyphenyl sulfamate is a specialized sulfamate derivative featuring a brominated methoxyphenyl core, offering unique reactivity for selective chemical transformations. Its structural design combines a sulfamate functional group with a bromine substituent, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The bromine atom enhances electrophilic substitution potential, while the methoxy group contributes to steric and electronic modulation. This compound is particularly useful in cross-coupling reactions and as a precursor for further functionalization. Its stability under standard conditions ensures reliable handling and storage, making it a practical choice for research and industrial applications.
3-bromo-2-methoxyphenyl sulfamate structure
2229635-10-1 structure
Product Name:3-bromo-2-methoxyphenyl sulfamate
CAS No:2229635-10-1
MF:C7H8BrNO4S
MW:282.111720085144
CID:6296236
PubChem ID:165636453
Update Time:2025-06-26

3-bromo-2-methoxyphenyl sulfamate Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-2-methoxyphenyl sulfamate
    • EN300-2004290
    • 2229635-10-1
    • Inchi: 1S/C7H8BrNO4S/c1-12-7-5(8)3-2-4-6(7)13-14(9,10)11/h2-4H,1H3,(H2,9,10,11)
    • InChI Key: MKGNIKQCEPIQMY-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1OC)OS(N)(=O)=O

Computed Properties

  • Exact Mass: 280.93574g/mol
  • Monoisotopic Mass: 280.93574g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 87Ų

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Additional information on 3-bromo-2-methoxyphenyl sulfamate

Professional Introduction to 3-bromo-2-methoxyphenyl sulfamate (CAS No. 2229635-10-1)

3-bromo-2-methoxyphenyl sulfamate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number CAS No. 2229635-10-1, represents a unique structural motif that has been explored for its potential biological activities and synthetic utility. The presence of both bromine and methoxy substituents on a phenyl ring, coupled with the sulfamate functional group, makes it a versatile intermediate in the development of novel therapeutic agents.

The< strong>3-bromo-2-methoxyphenyl sulfamate molecule exhibits a distinct electronic and steric profile, which can be attributed to the interplay between the bromine atom's electron-withdrawing inductive effect and the methoxy group's electron-donating resonance effect. This balance of effects makes the compound particularly interesting for further functionalization, enabling chemists to design derivatives with tailored properties. In recent years, there has been growing interest in exploring such halogenated aromatic sulfamates as building blocks for drug discovery programs.

One of the most compelling aspects of 3-bromo-2-methoxyphenyl sulfamate is its potential application in the synthesis of bioactive molecules. The sulfamate group is a well-known pharmacophore that has been incorporated into various drugs due to its ability to enhance binding affinity and metabolic stability. For instance, sulfamate-containing compounds have shown promise in inhibiting enzymes that play crucial roles in metabolic pathways associated with diseases such as diabetes and cancer. The bromine substituent further extends the synthetic possibilities, allowing for cross-coupling reactions that can introduce additional functional groups at specific positions on the aromatic ring.

In the realm of medicinal chemistry, the< strong>3-bromo-2-methoxyphenyl sulfamate scaffold has been investigated for its potential as an anti-inflammatory agent. Recent studies have demonstrated that derivatives of this compound can modulate inflammatory pathways by interacting with specific protein targets. The bromine atom's presence facilitates electrophilic aromatic substitution reactions, enabling the introduction of diverse pharmacological moieties that can fine-tune biological activity. This flexibility has made it a valuable starting point for structure-activity relationship (SAR) studies aimed at optimizing drug-like properties.

The< strong>CAS No. 2229635-10-1 designation ensures that researchers have access to a standardized reference for this compound, which is essential for reproducibility and comparability in scientific studies. The synthesis of< strong>3-bromo-2-methoxyphenyl sulfamate typically involves multi-step organic transformations, starting from readily available aromatic precursors. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels, making it feasible for large-scale production when needed.

Recent advancements in computational chemistry have also contributed to the understanding of how< strong>3-bromo-2-methoxyphenyl sulfamate interacts with biological targets at the molecular level. Molecular docking simulations and quantum mechanical calculations have provided insights into its binding affinity and mode of action, guiding the design of next-generation derivatives with improved efficacy and selectivity. These computational approaches are increasingly integrated into drug discovery pipelines, streamlining the process of identifying promising candidates for further experimental validation.

The pharmaceutical industry has shown particular interest in< strong>3-bromo-2-methoxyphenyl sulfamate due to its potential as a lead compound for novel therapeutics. Its unique structural features make it a suitable candidate for developing drugs targeting neurological disorders, where precise molecular interactions are critical. Additionally, the compound's stability under various conditions enhances its suitability for formulation into pharmaceutical products, ensuring consistent delivery and efficacy.

In conclusion, 3-bromo-2-methoxyphenyl sulfamate (CAS No. 2229635-10-1) represents a promising compound in pharmaceutical research with diverse applications ranging from anti-inflammatory agents to enzyme inhibitors. Its structural versatility and synthetic accessibility make it an invaluable tool for medicinal chemists seeking to develop innovative therapeutic solutions. As research continues to uncover new biological activities and synthetic possibilities, this compound is poised to play an increasingly significant role in drug discovery efforts worldwide.

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